molecular formula C19H23NO3 B11702216 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide

Cat. No.: B11702216
M. Wt: 313.4 g/mol
InChI Key: YOAXPZIHOQPROA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide is unique due to the presence of the tert-butyl group and the 2,5-dimethoxyphenyl moiety, which confer specific chemical properties and potential biological activities. These structural features distinguish it from other benzamides and contribute to its diverse applications in research and industry.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C19H23NO3/c1-19(2,3)14-8-6-13(7-9-14)18(21)20-16-12-15(22-4)10-11-17(16)23-5/h6-12H,1-5H3,(H,20,21)

InChI Key

YOAXPZIHOQPROA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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